Aspirin, also known as acetylsalicylic acid (ASA), is a widely used medication with analgesic, anti-inflammatory, and antipyretic properties. Beyond its traditional uses, recent studies have uncovered novel roles for aspirin in modulating immune responses and potentially preventing cancer. This comprehensive analysis will delve into the mechanism of action of aspirin, particularly its effects on CD3-related pathways, and explore its applications across various fields, including immunology and oncology.
Aspirin has been shown to significantly alter the maturation and function of dendritic cells (DCs). At physiological concentrations, aspirin inhibits the expression of CD40, CD80, CD86, and MHC class II on murine myeloid DCs, while not affecting CD11c and MHC class I expression. This inhibition is dose-dependent and independent of cyclooxygenase, the enzyme traditionally associated with aspirin's action. Aspirin-treated DCs exhibit decreased NF-κB DNA-binding activity, specifically targeting NF-κB p50. These cells are efficient at antigen capture but are poor stimulators of naive T cell proliferation, suggesting a potential for therapeutic manipulation of DCs1.
In human THP-1 macrophages, aspirin increases the expression of CD36, a key receptor in phagocytosis and foam cell formation during atherosclerosis. This induction is mediated by a prostaglandin E2 (PGE2)-dependent mechanism, implicating PGE2 receptors EP2/EP4 in the modulation of CD36 by aspirin. Additionally, aspirin upregulates SR-BI and ABCA1, proteins involved in high-density lipoprotein (HDL) metabolism, suggesting a role in cardiovascular health2.
Aspirin and its metabolite salicylic acid have been found to downregulate cyclin A2 and cyclin-dependent kinase-2 (CDK2) in various cancer cell lines, implicating a novel target and mechanism in chemoprevention. The downregulation is mediated by proteasomes, and salicylic acid directly binds to CDK2, altering its conformation and activity. This suggests that aspirin's antiproliferative actions in cancer may be through cell-cycle regulation3.
Aspirin disrupts the mTOR-Raptor complex, potentiating the anti-cancer activities of sorafenib through mTORC1 inhibition. This combination has shown synergistic effects in cancer models, providing a rationale for aspirin's use in cancer therapy5. Additionally, aspirin has been observed to increase the expression of DNA mismatch repair proteins and induce apoptosis in colon cancer cells, suggesting a COX-independent mechanism for its chemopreventive effects6.
Aspirin-modified dendritic cells have been found to induce allo-specific regulatory T-cells, which are important for controlling unwanted immune responses such as chronic allograft rejection. These aspirin-treated DCs possess unique properties, including resistance to maturational stimuli and high levels of the co-inhibitory molecule ILT-37. Furthermore, aspirin treatment enhances the frequency of functional CD4+CD25+Foxp3+ regulatory T-cells, which play a crucial role in maintaining self-tolerance and regulating immune responses9.
Aspirin's ability to modulate the expression of CD36, SR-BI, and ABCA1 in macrophages suggests a potential role in the prevention of atherosclerosis and related cardiovascular diseases2. Moreover, aspirin's effects on the COX and 5-lipoxygenase pathways, as well as its impact on PPARα-mediated cytokine release in liver cells, provide additional insights into its anti-inflammatory and antithrombotic activities10.
In prostate cancer cells, aspirin downregulates the androgen receptor and prostate-specific antigen, with the prostaglandin receptor EP3 mediating this growth inhibitory effect. The downregulation of EP3 contributes to the progression of androgen-dependent prostate cancer to castration-resistant prostate cancer, highlighting a potential therapeutic target8.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: